Licofelone Acyl--D-glucuronide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H30ClNO8 |
|---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37) |
InChI Key |
WHKFJCYVPLCOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
Origin of Product |
United States |
Contextualizing Licofelone As a Dual Enzyme Inhibitor
Licofelone (B1675295) is recognized in biochemical research as a potent, balanced, and competitive dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. drugbank.comrroij.com These two enzymes are critical in the arachidonic acid cascade, a key pathway for the production of inflammatory mediators. researchgate.net By simultaneously inhibiting both COX-1/COX-2 and 5-LOX, licofelone effectively reduces the synthesis of both prostaglandins (B1171923) and leukotrienes, which are pivotal in the inflammatory response. drugbank.comrroij.com This dual-inhibition mechanism distinguishes licofelone from traditional non-steroidal anti-inflammatory drugs (NSAIDs), which typically only inhibit COX enzymes. ebi.ac.uk
The inhibitory activity of licofelone has been quantified in various research settings. In cell-free assays, it has demonstrated notable potency, which is a key aspect of its characterization in biochemical studies. selleckchem.com
Table 1: Inhibitory Concentration (IC₅₀) of Licofelone
| Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|
| Cyclooxygenase (COX) | 0.21 | selleckchem.com |
| 5-Lipoxygenase (5-LOX) | 0.18 - 3.8 | selleckchem.comnih.gov |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Significance of Acyl Glucuronidation in Xenobiotic Metabolism
Glucuronidation of Licofelone to Form Licofelone Acyl-D-glucuronide (M1)
In vitro studies have demonstrated that licofelone is rapidly converted to its corresponding acyl glucuronide (M1) in the presence of UDP-glucuronic acid. nih.gov This conjugation reaction is a principal metabolic pathway for licofelone. nih.govrroij.com
Role of UDP-Glucuronic Acid in Conjugation
The formation of Licofelone Acyl-D-glucuronide is dependent on the presence of the coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA). nih.govpharmacy180.com UDPGA serves as the donor of the glucuronic acid moiety, which is transferred to the carboxylic acid group of licofelone. pharmacy180.com This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of licofelone, facilitating its excretion. pharmacy180.comgenecards.org Glucuronidation is a major phase II metabolic pathway for a wide array of drugs and endogenous compounds. pharmacy180.comgenecards.org
Identification of Specific UDP-Glucuronosyltransferase (UGT) Isoforms
Research has identified several specific UGT isoforms responsible for the glucuronidation of licofelone.
UGT2B7 is a key enzyme involved in the formation of Licofelone Acyl-D-glucuronide. nih.govresearchgate.net Studies using recombinant human UGT isoforms have confirmed that UGT2B7 exhibits significant catalytic activity towards the glucuronidation of licofelone. nih.govresearchgate.net UGT2B7 is a major enzyme responsible for the conjugation of various drugs, particularly those with carboxylic acid functional groups. nih.gov
Alongside UGT2B7, UGT1A9 has been identified as another important isoform in the glucuronidation of licofelone. nih.govresearchgate.net In vitro experiments have demonstrated the catalytic capability of UGT1A9 in converting licofelone to M1. nih.govresearchgate.net UGT1A9 is known to be a primary UGT isoform in the liver and plays a significant role in the metabolism of numerous compounds. nih.gov
UGT1A3 also contributes to the glucuronidation of licofelone. nih.govresearchgate.net While perhaps less prominent than UGT2B7 and UGT1A9, it still plays a discernible role in the formation of Licofelone Acyl-D-glucuronide. nih.govresearchgate.net UGT1A3 is involved in the metabolism of a variety of substrates, including hormones and drugs. genecards.org
The relative glucuronidation activity of these UGT isoforms towards licofelone is summarized in the table below.
| UGT Isoform | Relative M1 Concentration (Peak Area Ratio M1/ISTD) |
| UGT2B7 | High |
| UGT1A9 | High |
| UGT1A3 | Moderate |
| Data based on in vitro incubation of 100 µM licofelone with recombinant human UGT isoforms for 30 minutes. researchgate.net |
In Vitro Metabolism Studies Employing Human Hepatocytes and Microsomes
In vitro metabolism studies using human hepatocytes and liver microsomes have been instrumental in elucidating the biotransformation pathway of licofelone. nih.gov Conventional assays with liver microsomes and NADPH initially suggested high metabolic stability for licofelone. nih.gov However, the inclusion of UDP-glucuronic acid revealed the rapid formation of the acyl glucuronide M1. nih.gov
Dual-activity assays with microsomes, which allow for the simultaneous monitoring of both hydroxylation and glucuronidation, have further clarified the metabolic sequence. nih.gov These studies have shown that the formation of the hydroxy-metabolite M2 is dependent on the initial glucuronidation of licofelone to M1. nih.govrroij.com The subsequent hydroxylation of M1 is then carried out by the cytochrome P450 enzyme CYP2C8. nih.gov
Metabolism studies with cultured human hepatocytes have corroborated these findings, showing the formation of both M1 and the subsequent hydroxy-glucuronide M3. nih.govresearchgate.net The concentrations of these metabolites in hepatocyte cultures provide further evidence for the proposed metabolic pathway. researchgate.net
| In Vitro System | Key Findings |
| Human Liver Microsomes (+ NADPH) | High metabolic stability of licofelone. nih.gov |
| Human Liver Microsomes (+ UDPGA) | Rapid conversion of licofelone to Licofelone Acyl-D-glucuronide (M1). nih.gov |
| Human Hepatocytes | Formation of M1 and the subsequent hydroxy-glucuronide M3. nih.govresearchgate.net |
| Dual-Activity Microsomal Assays | Demonstrated that M2 formation is preceded by the glucuronidation of licofelone to M1. nih.gov |
Subsequent Metabolic Transformations of Licofelone Acyl-D-glucuronide
In humans, licofelone is first rapidly converted to its corresponding acyl glucuronide, designated as M1. nih.gov However, plasma concentrations of M1 remain remarkably low. nih.govreferencecitationanalysis.com This is because M1 undergoes further significant metabolic changes, primarily through oxidation, leading to the formation of other metabolites. rroij.comnih.gov
The principal subsequent metabolic transformation of Licofelone Acyl-D-glucuronide (M1) is its hydroxylation to a hydroxy-glucuronide metabolite, known as M3. nih.govreferencecitationanalysis.com This pivotal step involves the oxidation of a methyl group on the licofelone molecule. researchgate.net The formation of M3 from M1 is a critical reaction that explains the low systemic exposure to M1 and the significant presence of downstream metabolites in human plasma after licofelone administration. rroij.comnih.gov
The conversion of Licofelone Acyl-D-glucuronide (M1) into the hydroxy-glucuronide (M3) is a reaction specifically dependent on the cytochrome P450 enzyme, CYP2C8. nih.govreferencecitationanalysis.com In vitro studies have confirmed that CYP2C8 is the essential enzyme responsible for catalyzing this hydroxylation step. nih.gov This makes CYP2C8 a key determinant in the metabolic fate of licofelone's primary glucuronide conjugate in humans. nih.govresearchgate.net Interestingly, while M1 is a substrate for CYP2C8, neither the parent compound, licofelone, nor M1 itself acts as a significant inhibitor of this enzyme. nih.govreferencecitationanalysis.com This interaction is noteworthy as several other acyl glucuronides are known to be mechanism-based inhibitors of CYP2C8. researchgate.netnih.govnih.gov
The biotransformation of licofelone is a distinct example of sequential metabolism, where a Phase II conjugation reaction (glucuronidation) is followed by a Phase I oxidative reaction (hydroxylation). rroij.comemanuscript.tech This pathway, termed sequential oxidative metabolism of an acyl glucuronide, is relatively uncommon but has been documented for a few drugs, including diclofenac. emanuscript.techxenotech.com In this process, the formation of the acyl glucuronide (M1) is not the terminal step of elimination but rather creates a substrate for further oxidation by cytochrome P450 enzymes, specifically CYP2C8. rroij.comemanuscript.technih.gov This two-step process—glucuronidation followed by CYP-dependent hydroxylation—is the reason for the unique metabolic profile of licofelone in humans, leading to significant systemic exposure to the hydroxylated metabolite (M2, which is formed from M3). rroij.comemanuscript.tech
To pinpoint the specific enzymes responsible for licofelone's metabolic pathway, investigations were conducted using recombinant human enzymes. nih.govreferencecitationanalysis.com These studies provided definitive evidence for the roles of specific UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) isoforms.
The initial glucuronidation of licofelone to Licofelone Acyl-D-glucuronide (M1) was found to be predominantly catalyzed by the UGT isoforms UGT2B7, UGT1A9, and UGT1A3 . nih.govreferencecitationanalysis.com Subsequent experiments with recombinant human CYP isoforms confirmed that the hydroxylation of M1 to the hydroxy-glucuronide (M3) is specifically a CYP2C8-dependent reaction. nih.govreferencecitationanalysis.com
Table 1: Recombinant Enzymes in the Biotransformation of Licofelone and its Acyl Glucuronide
| Metabolic Step | Parent Compound | Metabolite | Catalyzing Enzyme(s) (Identified by Recombinant Systems) |
| Glucuronidation | Licofelone | Licofelone Acyl-D-glucuronide (M1) | UGT2B7, UGT1A9, UGT1A3 nih.govreferencecitationanalysis.com |
| Hydroxylation | Licofelone Acyl-D-glucuronide (M1) | Hydroxy-Glucuronide (M3) | CYP2C8 nih.govreferencecitationanalysis.com |
Comparative Biotransformation Across Species
The metabolic disposition of licofelone, particularly the sequential pathway involving its acyl glucuronide, shows marked differences across species. emanuscript.technih.gov While the formation of the hydroxylated metabolite M2 (derived from M3) is significant in humans, its systemic concentrations were found to be negligible in standard animal species like the mouse, rat, dog, and monkey, even after repeated administration. rroij.comemanuscript.tech
Studies using human liver microsomes (HLM) have been instrumental in elucidating the human-specific metabolic pathway of licofelone. nih.govresearchgate.net In conventional HLM assays with only NADPH as a cofactor, licofelone showed high metabolic stability. nih.gov However, when the assay was supplemented with UDP-glucuronic acid (UDPGA), licofelone was rapidly converted into Licofelone Acyl-D-glucuronide (M1). nih.govreferencecitationanalysis.com
Furthermore, dual-activity assays with HLM, which monitor both glucuronidation and hydroxylation simultaneously, demonstrated the conversion of the newly formed M1 into the hydroxy-glucuronide M3. nih.govreferencecitationanalysis.com This sequential metabolism was also observed in liver microsomes from cynomolgus monkeys. In stark contrast, when incubations were performed with liver microsomes from mice and rats, the Licofelone Acyl-D-glucuronide (M1) was formed but remained unchanged, indicating an absence of the subsequent CYP2C8-mediated hydroxylation step in these species. nih.govresearchgate.net
Table 2: Comparative Metabolism of Licofelone Acyl-D-glucuronide (M1) in Liver Microsomes
| Species | M1 Formation (Glucuronidation) | M3 Formation from M1 (Hydroxylation) | Key Finding |
| Human | Yes nih.govreferencecitationanalysis.com | Yes nih.govreferencecitationanalysis.com | Exhibits sequential metabolism pathway. |
| Cynomolgus Monkey | Yes nih.govresearchgate.net | Yes nih.govresearchgate.net | Metabolism is similar to humans. |
| Mouse | Yes nih.govresearchgate.net | No nih.govresearchgate.net | Lacks the subsequent hydroxylation step. |
| Rat | Yes nih.govresearchgate.net | No nih.govresearchgate.net | Lacks the subsequent hydroxylation step. |
Observations in Cynomolgus Monkey Liver Microsomes
In vitro studies utilizing liver microsomes from cynomolgus monkeys have demonstrated a specific metabolic pathway for Licofelone Acyl-D-glucuronide (M1). nih.gov In this primate model, M1 undergoes further metabolism to form a hydroxy-glucuronide metabolite, designated as M3. nih.gov This transformation indicates that the acyl glucuronide of licofelone is a substrate for subsequent oxidative metabolism within the liver microsomes of this species. The formation of M3 was a distinct observation in the metabolic profiling of licofelone in cynomolgus monkey liver microsomes. nih.govresearchgate.net This sequential metabolism, where a phase II conjugate (acyl glucuronide) undergoes a phase I-type reaction (hydroxylation), is a recognized, though not universal, metabolic route. rroij.comemanuscript.tech
Contrasting Metabolic Profiles in Mouse Models
In stark contrast to the findings in cynomolgus monkeys, in vitro incubations of Licofelone Acyl-D-glucuronide (M1) with liver microsomes from mice showed no formation of the hydroxy-glucuronide metabolite (M3). nih.govresearchgate.net In these mouse models, the Licofelone Acyl-D-glucuronide remained unchanged, indicating a significant difference in the metabolic capabilities of mouse liver enzymes compared to those of the cynomolgus monkey. nih.gov This lack of subsequent hydroxylation of the acyl glucuronide in mice highlights a clear species-dependent variation in the biotransformation pathway of licofelone. nih.govrroij.com Such species differences in drug metabolism are a critical consideration in preclinical drug development and the extrapolation of animal data to humans.
The following table summarizes the key findings regarding the biotransformation of Licofelone Acyl-D-glucuronide in these two species.
| Species | Microsomal System | Key Metabolite Formed from Licofelone Acyl-D-glucuronide (M1) |
| Cynomolgus Monkey | Liver Microsomes | M3 (Hydroxy-glucuronide) |
| Mouse | Liver Microsomes | No significant formation of M3 |
Enzymatic and Mechanistic Studies of Licofelone Acyl D Glucuronide
Substrate Recognition and Catalytic Activity of Drug-Metabolizing Enzymes
Licofelone (B1675295) Acyl-D-glucuronide as a Substrate for Cytochrome P450 2C8 (CYP2C8)
Licofelone Acyl-D-glucuronide, the primary metabolite of licofelone, has been identified as a substrate for the drug-metabolizing enzyme Cytochrome P450 2C8 (CYP2C8). nih.govresearchgate.net This is a notable finding, as glucuronidation is often considered a terminal step in drug metabolism, leading to the excretion of the compound. However, in the case of licofelone, the acyl glucuronide undergoes further oxidative metabolism catalyzed by CYP2C8. researchgate.netrroij.com
In vitro studies using human liver microsomes have demonstrated that the formation of the hydroxy-metabolite of licofelone (M2) is dependent on the initial glucuronidation of the parent drug to licofelone acyl glucuronide (M1). nih.gov Subsequently, CYP2C8 acts on M1 to produce the hydroxy-glucuronide (M3). nih.gov This sequential metabolism, involving both a phase II (glucuronidation) and a phase I (oxidation) enzyme acting on the conjugated metabolite, highlights a unique metabolic pathway. rroij.com
The involvement of CYP2C8 in the metabolism of licofelone acyl glucuronide is significant because CYP2C8 is known to metabolize several other glucuronide conjugates. researchgate.netnih.gov This suggests a broader role for this enzyme in the disposition of drugs that undergo acyl glucuronidation. While licofelone itself shows high metabolic stability in the absence of UDP-glucuronic acid, its rapid conversion to the acyl glucuronide facilitates this subsequent CYP2C8-mediated oxidation. nih.gov
Structural Determinants for Glucuronide Binding to CYP2C8 Active Site
The ability of CYP2C8 to bind and metabolize bulky and anionic molecules like acyl glucuronides is attributed to the specific structural features of its active site. researchgate.netresearchgate.net The active site of CYP2C8 is notably large, which allows it to accommodate sizable substrates. nih.govnih.gov
Several key characteristics of the CYP2C8 active site are crucial for the binding of glucuronide conjugates:
Size and Polarity: The large active site can accommodate the glucuronide moiety, with the metabolism typically occurring at a position distal to the glucuronic acid group. researchgate.net Studies have emphasized the importance of the polarity of ligands in the region of the active site away from the heme group. nih.gov
Key Amino Acid Residues: Specific polar amino acid residues located on the B' and F helices within the active site are thought to be critical for the high-affinity binding and proper orientation of the substrate. nih.gov For instance, molecular modeling of gemfibrozil (B1671426) acyl-β-glucuronide, another CYP2C8 substrate, suggests that hydrogen bonding to residues such as Ser100, Ser103, Gln214, and Asn217 is important for its binding. researchgate.net
Ionic and Hydrophobic Interactions: A substrate pharmacophore model for CYP2C8 indicates that the site of oxidation is at a specific distance from features that can form ionic or hydrogen bonds and engage in hydrophobic interactions with the enzyme's amino acid residues. researchgate.net
Docking studies with other glucuronide substrates, such as estradiol-17β-glucuronide, have shown that the glucuronide can be positioned within the CYP2C8 active site in an energetically favorable manner that aligns with the known structural determinants for substrate specificity. nih.gov Although a crystal structure of CYP2C8 with a bound glucuronide has not yet been resolved, the available structural and modeling data strongly support the capacity of the enzyme's active site to bind these conjugated metabolites. zenodo.org
Role of UDP-Glucuronosyltransferases in Acyl Glucuronidation
Implications of UGT Isoform Specificity in Xenobiotic Metabolism
The specific UGT isoforms responsible for the glucuronidation of a xenobiotic can have significant implications for its metabolism and potential for drug-drug interactions. For licofelone, several UGT isoforms have been identified as key players in the formation of its acyl glucuronide.
Incubations with various human recombinant UGT isoforms have revealed that UGT2B7, UGT1A9, and UGT1A3 are the most important enzymes in the glucuronidation of licofelone. nih.gov
| UGT Isoform | Relative Glucuronidation Activity |
| UGT2B7 | High |
| UGT1A9 | High |
| UGT1A3 | High |
| Relative activity in the formation of Licofelone Acyl-D-glucuronide based on in vitro studies with recombinant human UGT isoforms. researchgate.net |
Investigations into Enzyme Inhibition Potential
Studies have been conducted to evaluate the potential of licofelone and its primary metabolite, Licofelone Acyl-D-glucuronide (M1), to inhibit drug-metabolizing enzymes, particularly CYP2C8.
In vitro drug-interaction studies, using the 6α-hydroxylation of paclitaxel (B517696) as a marker reaction for CYP2C8 activity, have indicated that neither licofelone nor its acyl glucuronide are significant inhibitors of this enzyme. nih.gov This finding is important as it suggests a lower potential for licofelone to cause clinically relevant drug-drug interactions through the inhibition of CYP2C8, an enzyme responsible for the metabolism of numerous therapeutic agents. researchgate.net
While some acyl glucuronides, such as that of gemfibrozil, are known to be mechanism-based inhibitors of CYP2C8, this does not appear to be the case for licofelone acyl glucuronide. nih.govresearchgate.net The lack of significant inhibition by licofelone and its M1 metabolite distinguishes it from other drugs whose glucuronide conjugates are potent inhibitors of CYP enzymes. researchgate.net
It is worth noting that while direct inhibition of CYP2C8 by licofelone acyl glucuronide has not been observed, the compound has been investigated in silico as a potential inhibitor of other enzymes, such as the 3CL protease of SARS-CoV-2. nih.gov However, in the context of drug metabolism, the available evidence points to a low inhibitory potential against CYP2C8. nih.gov
Assessment of Licofelone and its Acyl Glucuronide as CYP2C8 Inhibitors
Initial in vitro assessments using liver microsomes suggested high metabolic stability for licofelone. nih.gov However, when UDP-glucuronic acid is present, licofelone is quickly converted to its acyl glucuronide, referred to as M1. nih.govebi.ac.uk This finding was in contrast to clinical data where M1 plasma concentrations were found to be very low. nih.govebi.ac.uk Further investigation revealed that the subsequent metabolite, M2 (hydroxy-ML3000), reached about 20% of the parent drug's exposure after repeated administration. rroij.comresearchgate.net
The formation of M2 is a key step that involves the hydroxylation of the M1 glucuronide, a reaction catalyzed by the cytochrome P450 enzyme CYP2C8. nih.govrroij.com Specifically, UDP glucuronosyltransferase (UGT) isoforms UGT2B7, UGT1A9, and UGT1A3 are primarily responsible for the initial glucuronidation of licofelone to M1. nih.govebi.ac.uk Subsequently, CYP2C8 acts on M1 to form the hydroxy-glucuronide M3, which is then metabolized to M2. nih.gov
Despite CYP2C8's role in its metabolism, in vitro drug-interaction studies have concluded that neither licofelone nor its acyl glucuronide metabolite, M1, are significant inhibitors of CYP2C8. nih.govebi.ac.ukresearchgate.net This was confirmed using the 6α-hydroxylation of paclitaxel as a control reaction in human liver microsomes. nih.govebi.ac.uk
Interestingly, while some sources describe licofelone acyl glucuronide as a "relevant inhibitor of CYP2C8," this appears to be in the context of its potential interactions with other enzymes, rather than a direct, potent inhibition of CYP2C8 itself. nih.govresearchgate.net The broader context of acyl glucuronides as a class reveals that some, like those of gemfibrozil and clopidogrel, are known to be mechanism-based inactivators of CYP2C8, leading to significant drug-drug interactions. researchgate.netresearchgate.netnih.gov However, this does not appear to be the case for licofelone acyl-D-glucuronide based on the available research. nih.govresearchgate.net
Table 1: In Vitro Assessment of Licofelone and M1 as CYP2C8 Inhibitors
| Compound | Test System | Control Reaction | Finding |
|---|---|---|---|
| Licofelone | Human Liver Microsomes | 6α-hydroxylation of paclitaxel | Not a relevant inhibitor of CYP2C8 nih.gov |
| M1 (Licofelone Acyl Glucuronide) | Human Liver Microsomes | 6α-hydroxylation of paclitaxel | Not a relevant inhibitor of CYP2C8 nih.gov |
In Vitro Drug-Interaction Studies and Methodologies
The primary methodology used to assess the drug-interaction potential of licofelone and its acyl glucuronide with CYP2C8 involved in vitro assays with human liver microsomes. nih.gov These studies are crucial for elucidating the metabolic pathways and identifying potential drug-drug interactions.
A key technique employed was the use of dual-activity assays with microsomes. nih.gov This allowed for the simultaneous monitoring of both hydroxylation and glucuronidation reactions, providing a more comprehensive understanding of licofelone's metabolism. nih.gov The use of recombinant human cytochrome P450 and UGT isoforms as test systems was also instrumental in identifying the specific enzymes responsible for the metabolic conversions. nih.govebi.ac.uk
To specifically probe the inhibitory potential on CYP2C8, the 6α-hydroxylation of paclitaxel, a known and specific substrate of CYP2C8, was used as a control reaction. nih.govebi.ac.uk By measuring the effect of licofelone and M1 on the rate of paclitaxel hydroxylation, researchers could determine their inhibitory capacity. The results of these studies consistently showed that neither compound significantly inhibited this CYP2C8-mediated reaction. nih.gov
Furthermore, metabolism studies were conducted using human hepatocytes, which provide a more complete metabolic system compared to microsomes. nih.gov These studies, along with the microsomal assays, helped to elucidate the full metabolic pathway of licofelone, from the parent drug to M1 and subsequently to M3 and M2. nih.gov
Comparative studies with liver microsomes from different species (cynomolgus monkeys, mice, and rats) were also performed. nih.gov These studies revealed species-specific differences in metabolism; for instance, the formation of M3 from M1 was observed in human and cynomolgus monkey liver microsomes but not in those from mice or rats. nih.govebi.ac.uk
Table 2: Methodologies in In Vitro Drug-Interaction Studies of Licofelone Acyl-D-glucuronide
| Methodology | Purpose | Key Findings |
|---|---|---|
| Dual-Activity Assays with Microsomes | Simultaneous monitoring of hydroxylation and glucuronidation. nih.gov | Elucidated the sequential metabolism of licofelone to M1 and then M3. nih.gov |
| Recombinant Human CYP and UGT Isoforms | Identification of specific enzymes involved in metabolism. nih.gov | UGT2B7, UGT1A9, and UGT1A3 catalyze M1 formation; CYP2C8 catalyzes M3 formation. nih.gov |
| Paclitaxel 6α-hydroxylation Assay | Assessment of CYP2C8 inhibition. nih.gov | Neither licofelone nor M1 are significant CYP2C8 inhibitors. nih.gov |
| Human Hepatocyte Incubations | Confirmation of metabolic pathways in a more complete system. nih.gov | Supported the metabolic pathway identified in microsomal studies. nih.gov |
| Cross-Species Microsomal Incubations | Investigation of species differences in metabolism. nih.gov | M3 formation from M1 is species-dependent. nih.gov |
Analytical Methodologies for Characterization of Licofelone Acyl D Glucuronide
Chromatographic Techniques for Identification and Quantitation
Chromatography is the fundamental technology for separating metabolites from complex biological matrices. For Licofelone (B1675295) Acyl-D-glucuronide, high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are indispensable tools.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantitation of drug metabolites. For acyl glucuronides, reversed-phase HPLC is typically employed, allowing for the separation of the relatively polar glucuronide conjugate from its parent drug and other metabolites.
Detailed research findings indicate that specific HPLC conditions are crucial for the effective analysis of acyl glucuronides. These methods often involve acidic mobile phases to suppress the ionization of the carboxylic acid group on the glucuronic acid moiety, thereby improving peak shape and retention. journalofappliedbioanalysis.com For instance, a mobile phase consisting of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.5% acetic acid) is common. journalofappliedbioanalysis.com The separation is typically achieved on a C18 column, which is well-suited for retaining and separating compounds of moderate polarity like acyl glucuronides. journalofappliedbioanalysis.com In studies of related compounds, gradient elution systems, which gradually increase the organic solvent concentration, have been shown to effectively separate positional isomers of acyl glucuronides that can form due to acyl migration. nih.gov Detection can be accomplished using UV detectors, or for enhanced sensitivity and specificity, fluorescence detectors if the molecule possesses a suitable fluorophore. journalofappliedbioanalysis.com
Table 1: Example HPLC Parameters for Acyl Glucuronide Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Shiseido Capcell Pak C18 UG120 (3.0 mm i.d. × 150 mm, 5 µm) | journalofappliedbioanalysis.com |
| Mobile Phase | Acetonitrile-0.5% acetic acid (50:50, v/v) | journalofappliedbioanalysis.com |
| Flow Rate | 0.4 mL/min | journalofappliedbioanalysis.com |
| Detector | Fluorescence (Excitation: 315 nm, Emission: 365 nm) | journalofappliedbioanalysis.com |
| Column Temperature | 45°C | journalofappliedbioanalysis.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive methods for the identification and sensitive quantitation of drug metabolites, including Licofelone Acyl-D-glucuronide. nih.gov The combination of HPLC's separation power with the mass spectrometer's ability to provide molecular weight and structural information is essential for analyzing metabolites in complex biological samples. google.com
In a typical LC-MS/MS workflow, the metabolite is first separated from the biological matrix via HPLC. The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. helsinki.fi These ions are then analyzed to determine their mass-to-charge ratio (m/z). For structural confirmation and quantitation, tandem mass spectrometry is used, where a specific precursor ion (e.g., the molecular ion of Licofelone Acyl-D-glucuronide) is selected and fragmented to produce characteristic product ions. sciex.com This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity. researchgate.net Advanced fragmentation techniques like Electron Activated Dissociation (EAD) can offer even more detailed structural information, helping to pinpoint the exact site of glucuronidation, which is crucial for distinguishing between isomers. sciex.com
Table 2: Representative LC-MS/MS Conditions for Glucuronide Metabolite Analysis
| Parameter | Condition | Source |
|---|---|---|
| LC Column | Phenomenex Kinetex Polar C18 (2.1 x 100 mm, 2.6 µm) | sciex.com |
| Mobile Phase A | 0.1% (v/v) formic acid in water | sciex.com |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile | sciex.com |
| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode | helsinki.fi |
| MS Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | helsinki.fi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
Spectroscopic and Immunochemical Approaches
While chromatography provides separation and initial identification, spectroscopic techniques are required for unambiguous structural elucidation. Immunochemical methods can also be developed for specific detection purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of molecules, including drug metabolites. researchgate.net While LC-MS can suggest a structure based on mass, NMR provides detailed information about the atomic connectivity and stereochemistry of the molecule. For Licofelone Acyl-D-glucuronide, ¹H NMR and ¹³C NMR would confirm the presence of the glucuronic acid moiety and its attachment point to the licofelone structure. nih.gov
A significant challenge with acyl glucuronides is the potential for acyl migration, where the licofelone moiety moves from the C1 position of the glucuronic acid to the C2, C3, or C4 positions. scispace.com This creates positional isomers that are often difficult to distinguish by mass spectrometry alone. Directly coupled HPLC-NMR spectroscopy has been successfully used to both separate and identify such isomers from whole biofluids like urine. nih.gov In this technique, chromatographic peaks are isolated and analyzed in real-time by the NMR spectrometer, allowing for the identification of each isomer based on unique chemical shifts and spin-spin coupling patterns in their NMR spectra. nih.gov Two-dimensional NMR experiments (e.g., COSY, HMBC) can further confirm the complete structure. nih.gov
Acyl glucuronides are known to be reactive metabolites that can covalently bind to endogenous proteins, forming protein adducts. nih.gov This reactivity has been linked to idiosyncratic adverse drug reactions for some drugs. scispace.com The formation of Licofelone Acyl-D-glucuronide-protein adducts could be monitored using an immunochemical method like an Enzyme-Linked Immunosorbent Assay (ELISA).
Developing an ELISA for this purpose would first require the generation of antibodies that specifically recognize the licofelone moiety when it is covalently bound to a protein. Once such an antibody is available, a competitive ELISA format can be established. In this assay, a microtiter plate is coated with a synthetic licofelone-protein conjugate. The biological sample (e.g., plasma) is incubated in the wells along with a limited amount of the specific antibody. If licofelone-protein adducts are present in the sample, they will compete with the coated conjugate for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary, enzyme-labeled antibody and a chromogenic substrate. A lower signal indicates a higher concentration of adducts in the sample. While not specific to licofelone, ELISA has been used in related research to quantify levels of other relevant molecules, demonstrating its utility in the field. nih.gov
Sample Preparation and Handling Considerations for Acyl Glucuronides
The bioanalysis of acyl glucuronides presents a significant analytical challenge due to their inherent instability. nih.gov The ester linkage of the glucuronide is susceptible to hydrolysis, and the molecule can undergo pH-dependent intramolecular acyl migration. nih.govscispace.com Therefore, strict sample preparation and handling procedures are critical to prevent the degradation of Licofelone Acyl-D-glucuronide back to its parent aglycone (licofelone) or its conversion to isomeric forms. researchgate.net
The primary goal is to stabilize the metabolite immediately after sample collection. nih.gov Key considerations include:
Temperature: Samples should be kept at low temperatures (e.g., on an ice-water bath) during all processing steps. journalofappliedbioanalysis.com For long-term storage, temperatures of -80°C are recommended. journalofappliedbioanalysis.com
pH Control: Acyl glucuronide stability is highly pH-dependent. To minimize hydrolysis and acyl migration, samples are immediately acidified to a pH of approximately 2.5-4.0. journalofappliedbioanalysis.comscispace.com This is often achieved by adding a citrate (B86180) or phosphate (B84403) buffer. journalofappliedbioanalysis.comnih.gov
Extraction: Common extraction techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net The choice of method depends on the required sample cleanliness and the nature of the biological matrix. For stabilization during analysis, quenching the sample with an organic solvent like acetonitrile containing an acid (e.g., formic acid) is a common practice. nih.gov
Table 3: Summary of Sample Handling Procedures for Acyl Glucuronide Stability
| Step | Procedure | Rationale | Source |
|---|---|---|---|
| Collection | Collect blood/plasma and cool immediately to ~4°C. | Minimize enzymatic degradation and chemical hydrolysis. | journalofappliedbioanalysis.com |
| Stabilization | Immediately acidify plasma/urine to pH < 4.0 using a buffer (e.g., citrate). | Inhibit hydrolysis and intramolecular acyl migration. | journalofappliedbioanalysis.comscispace.com |
| Processing | Keep samples in an ice-water bath during extraction. | Reduce the rate of chemical degradation. | journalofappliedbioanalysis.com |
| Storage | Store stabilized samples at -80°C. | Ensure long-term stability. | journalofappliedbioanalysis.com |
| Analysis | Use acidic mobile phases for LC. Quench reactions with acidified organic solvent. | Maintain analyte stability throughout the analytical run. | nih.govnih.gov |
Strategies for Maintaining Conjugate Stability (e.g., pH, Temperature)
The stability of acyl glucuronides is significantly influenced by pH and temperature. researchgate.net These metabolites are known to be chemically unstable, and their degradation can impact accurate analytical measurement. researchgate.net
Influence of pH: Acyl glucuronides are susceptible to hydrolysis, a process that can be either catalyzed by enzymes or occur chemically. The rate of chemical hydrolysis is pH-dependent. Generally, these conjugates are more stable at acidic pH (around 3-5) and become increasingly unstable as the pH approaches neutral and alkaline conditions. nih.gov At physiological pH (7.4), many acyl glucuronides undergo intramolecular acyl migration, which is a primary degradation pathway. researchgate.netnih.gov This process involves the movement of the acyl group from the 1-β position of the glucuronic acid moiety to the 2-, 3-, and 4-hydroxyl groups, leading to the formation of positional isomers. nih.gov
Influence of Temperature: Lowering the storage temperature is a critical strategy for enhancing the stability of acyl glucuronides. researchgate.net Storing samples at low temperatures, such as -20°C or -80°C, significantly slows down the rates of both chemical hydrolysis and acyl migration. nih.gov For instance, in vitro stability studies of various acyl glucuronides are often conducted at 37°C to mimic physiological conditions, but samples are typically stored at much lower temperatures to prevent degradation before analysis. nih.gov
General Stability Recommendations for Acyl Glucuronides
| Parameter | Condition | Rationale |
|---|---|---|
| pH | Acidic (e.g., 3-5) | Minimizes chemical hydrolysis and acyl migration. |
| Temperature | Low (e.g., -80°C) | Reduces the rate of degradation reactions. |
Methods for Minimizing Hydrolysis and Isomerization
Minimizing the degradation of Licofelone Acyl-D-glucuronide during sample collection, processing, and analysis is crucial for obtaining accurate quantitative data. The primary degradation pathways for acyl glucuronides are hydrolysis back to the parent drug (Licofelone) and isomerization via acyl migration. nih.govnih.gov
Control of pH and Temperature: As discussed, maintaining a low pH and temperature is the most effective general strategy. researchgate.net Biological samples (e.g., plasma, urine) should be acidified immediately after collection and stored at ultra-low temperatures.
Use of Stabilizing Agents: The addition of esterase inhibitors to biological samples can prevent enzymatic hydrolysis of the acyl glucuronide.
Rapid Sample Processing and Analysis: To minimize the opportunity for degradation, samples containing acyl glucuronides should be processed and analyzed as quickly as possible. This includes rapid freezing of samples after collection and minimizing the time samples spend at room temperature during preparation for analysis.
Analytical Techniques: During analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS), the conditions of the mobile phase can be optimized to maintain stability. For example, using an acidic mobile phase can help to prevent on-column degradation.
Summary of Methods to Minimize Degradation
| Method | Description |
|---|---|
| Acidification | Immediate addition of an acid to the sample to lower the pH. |
| Low-Temperature Storage | Freezing samples at -80°C immediately after collection. |
| Esterase Inhibitors | Addition of compounds that block the activity of esterase enzymes. |
| Expedited Analysis | Minimizing the time between sample collection and analysis. |
| Optimized Analytical Conditions | Using analytical methods, such as an acidic mobile phase in LC-MS, that promote stability. |
Based on a review of the available scientific literature, there is insufficient specific data on the preclinical pharmacological and biochemical implications of the metabolite Licofelone Acyl-D-glucuronide to generate a thorough and informative article focusing solely on this compound.
The existing body of research primarily concentrates on the parent drug, licofelone, detailing its mechanisms of action and effects on various inflammatory pathways. While Licofelone Acyl-D-glucuronide has been identified as a metabolite of licofelone, its specific pharmacological activities—such as its direct inhibitory effects on COX and 5-LOX enzymes, its role in reducing prostaglandin and leukotriene biosynthesis, or its impact on the arachidonic acid cascade—are not detailed in the provided search results. The literature attributes the observed anti-inflammatory effects to licofelone itself.
Therefore, it is not possible to construct a scientifically accurate article that strictly adheres to the requested outline and focuses exclusively on Licofelone Acyl-D-glucuronide.
Preclinical Pharmacological and Biochemical Implications of Licofelone Acyl D Glucuronide
Interactions with Cellular and Enzymatic Systems
Research into the cellular and enzymatic interactions of licofelone (B1675295) and its metabolites has revealed significant effects on various biological pathways. While many studies focus on the parent compound, licofelone, the findings provide a foundational understanding of its biological activities, which may extend to its metabolites like Licofelone Acyl-D-glucuronide.
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate receptor and ion channel in neurons crucial for synaptic plasticity, learning, and memory. wikipedia.org Preclinical studies have investigated the involvement of NMDARs in the neurological effects of the parent compound, licofelone.
Research on a pentylenetetrazol (PTZ)-induced clonic seizure model in mice has suggested a possible role for the NMDAR pathway in the anticonvulsant effects of licofelone. nih.gov In this study, acute administration of licofelone demonstrated anticonvulsant effects. nih.gov The link to NMDARs was explored through co-administration with specific receptor modulators. A sub-effective dose of licofelone, when combined with the selective NMDAR antagonist MK-801, produced a significant anticonvulsant effect. nih.gov Conversely, pretreatment with the NMDAR co-agonist D-serine partially impeded the anticonvulsant activity of licofelone. nih.gov These results suggest that the neurological effects of licofelone may be mediated, at least in part, through the modulation of the NMDAR pathway. nih.gov
| Compound/Agent | Role | Effect on Licofelone's Anticonvulsant Activity |
| Licofelone | Dual 5-LOX/COX inhibitor | Exerted anticonvulsant effects at 10 and 20 mg/kg. nih.gov |
| MK-801 | Selective NMDAR antagonist | A sub-effective dose significantly enhanced the anticonvulsant effect of a sub-effective dose of licofelone. nih.gov |
| D-serine | NMDAR co-agonist | Partially hindered the anticonvulsant effects of licofelone. nih.gov |
Studies have demonstrated that the parent compound, licofelone, can trigger apoptosis, or programmed cell death, in specific cancer cell lines. Research focusing on HCA-7 human colon cancer cells found that licofelone induces apoptosis in a dose- and time-dependent manner. nih.govunibo.itresearchgate.net
The mechanism of apoptosis induction was identified as the intrinsic mitochondrial pathway. nih.govunibo.it This was evidenced by several key cellular events following treatment with licofelone:
A loss in the mitochondrial membrane potential. nih.govresearchgate.net
The release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.net
Activation of caspase-9 and caspase-3. nih.govunibo.it
Cleavage of poly-(ADP-ribose)polymerase-1 (PARP-1). nih.govunibo.it
Furthermore, licofelone was shown to induce the cleavage of the p21(Bax) protein into p18(Bax), a more potent initiator of the apoptotic process. nih.govunibo.it The apoptotic process was confirmed to be caspase-dependent, as a pan-caspase inhibitor, z-VAD-fmk, significantly blocked the licofelone-induced apoptosis. nih.govunibo.it Notably, this pro-apoptotic effect was found to be independent of licofelone's ability to affect the arachidonic acid cascade. nih.govunibo.it
| Cell Line | Compound | Key Findings |
| HCA-7 | Licofelone | Induces dose- and time-dependent apoptosis. nih.govresearchgate.net |
| Activates the intrinsic mitochondrial pathway (cytochrome c release, caspase activation). nih.govunibo.it | ||
| Effect is independent of its COX/5-LOX inhibitory activity. nih.govunibo.it |
In the context of osteoarthritis (OA), research has shown that licofelone can protect cartilage by downregulating key factors involved in its degradation. A study using a dog model of OA demonstrated that treatment with licofelone decreased the levels of both mRNA expression and protein synthesis of several major cartilage catabolic factors. nih.govnih.gov
In OA cartilage, the expression of enzymes such as MMP-13, cathepsin K, ADAMTS-4, and ADAMTS-5 was found to be significantly increased compared to normal cartilage. nih.govnih.gov Treatment with licofelone led to a significant reduction in the gene expression and protein synthesis of these catabolic factors. nih.govnih.gov This suggests that the protective effects of licofelone on OA cartilage are mediated by inhibiting the primary catabolic pathways responsible for the destruction of the cartilage matrix. nih.gov The study also noted a marked reduction in the gene expression of 5-lipoxygenase (5-LOX) itself, indicating a possible auto-regulation mechanism. nih.govnih.gov
| Catabolic Factor | Function in Cartilage | Effect of Licofelone Treatment |
| MMP-13 | Collagenase that degrades type II collagen. core.ac.uk | Significantly reduced mRNA expression and protein synthesis. nih.gov |
| Cathepsin K | Cysteine protease involved in bone and cartilage resorption. | Decreased mRNA expression and protein synthesis. nih.govnih.gov |
| ADAMTS-4 (Aggrecanase-1) | Protease that degrades aggrecan, a key proteoglycan. | Significantly decreased mRNA expression and protein synthesis. nih.gov |
| ADAMTS-5 (Aggrecanase-2) | Major aggrecanase in mouse cartilage degradation. | Decreased mRNA expression and protein synthesis. nih.govnih.gov |
| 5-LOX | Enzyme in the leukotriene synthesis pathway. | Marked reduction in gene expression. nih.govnih.gov |
Emerging Research Areas for Licofelone Acyl-D-glucuronide
Emerging research is beginning to explore the potential applications of licofelone and its metabolites in new therapeutic areas, including antiviral and neuroprotective strategies.
In silico molecular docking has been utilized as a rapid and cost-effective method to screen for potential drug candidates against viral targets. nih.govresearchgate.net The 3CL protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a promising target for antiviral drugs. nih.govnih.gov
A virtual screening study that evaluated a database of synthetic and natural compounds identified Licofelone Acyl-D-glucuronide as a potential inhibitor of SARS-CoV-2 3CLpro. nih.govresearchgate.net The docking results indicated that Licofelone Acyl-D-glucuronide was among the compounds with the lowest binding energy, suggesting it could be a good candidate to block the enzymatic activity of this viral protease. nih.govresearchgate.net These computational findings highlight a potential antiviral application for this specific metabolite, warranting further investigation through in vitro and in vivo studies. nih.gov
| Compound | Target Protease | Study Type | Key Finding |
| Licofelone Acyl-D-glucuronide | SARS-CoV-2 3CLpro | In silico molecular docking | Identified as a good candidate to block the enzymatic activity of the protease based on favorable binding energy. nih.govresearchgate.netresearchgate.net |
Beyond its anti-inflammatory effects, the parent compound licofelone has shown potential for neuroprotection. Studies in a rat model of chronic spinal cord injury (SCI) found that pro-inflammatory and pro-oxidative metabolites remain elevated long after the initial injury. nih.gov
Treatment with licofelone in the chronic phase of SCI was shown to elevate the levels of endogenous anti-oxidant and anti-inflammatory metabolites within the lesion site. nih.gov Furthermore, this treatment reduced the hypersensitivity of hindpaws to mechanical stimulation, indicating that licofelone can modulate neuroinflammation and its pathological consequences long after the initial trauma. nih.gov These findings, coupled with its previously mentioned effects on NMDARs, suggest a potential neuroprotective role for licofelone that could be explored in various neurological conditions. nih.govnih.gov
Anti-oxidative Mechanisms
Detailed experimental studies and specific research findings on the direct anti-oxidative mechanisms of Licofelone Acyl-D-glucuronide are not extensively available in the current scientific literature. The majority of existing research focuses on the pharmacological activities of the parent compound, licofelone.
However, computational studies have provided some initial insights. In a virtual screening study aimed at identifying potential inhibitors of the SARS-CoV-2 3CLpro enzyme, Licofelone Acyl-D-glucuronide was included in a database of compounds with various pharmacological activities, including antioxidant properties. nih.gov This in silico analysis suggests that the molecule may possess antioxidant potential, although it does not provide experimental evidence or elucidate the specific mechanisms of action. nih.gov
For context, the parent drug, licofelone, has demonstrated antioxidant properties in several preclinical studies. ebi.ac.ukualberta.ca It has been shown to have neuroprotective and anti-oxidative effects in various neurological models. ebi.ac.uk For instance, licofelone has been reported to possess antioxidant and antiapoptotic capacities. ualberta.ca It is important to note that these findings pertain to licofelone and not directly to its acyl-D-glucuronide metabolite.
Further research is required to experimentally validate and characterize the potential anti-oxidative mechanisms of Licofelone Acyl-D-glucuronide, distinguishing its activity from that of its parent compound. Currently, there is a lack of specific data to populate a detailed table on its direct anti-oxidative effects.
Data Table: Research Findings on the Anti-oxidative Potential of Licofelone Acyl-D-glucuronide
| Study Type | Focus | Key Finding | Compound Tested |
| Virtual Screening / In Silico | Identification of potential SARS-CoV-2 3CLpro inhibitors | Listed as a compound with potential antioxidant properties among other pharmacological activities. | Licofelone Acyl Glucuronide |
Future Directions in Licofelone Acyl D Glucuronide Research
Advanced Mechanistic Elucidation of Metabolic Pathways
The biotransformation of Licofelone (B1675295), a carboxylic acid-containing drug, primarily involves conjugation with glucuronic acid to form Licofelone Acyl-D-glucuronide. This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are abundant in the liver and other tissues. nih.govnih.gov Future research will focus on identifying the specific UGT isoforms responsible for this reaction, such as members of the UGT1A and UGT2B subfamilies, which are known to metabolize acidic drugs. flinders.edu.aunih.gov
A critical area for future investigation is the inherent chemical instability of the acyl glucuronide conjugate itself. Acyl glucuronides are known to be labile and can undergo two primary non-enzymatic reactions under physiological conditions:
Hydrolysis: The ester bond can cleave, reverting the metabolite back to the parent drug, Licofelone.
Acyl Migration: The licofelone moiety can migrate from the 1-β-O-acyl position to other hydroxyl groups on the glucuronic acid ring, forming various positional isomers (e.g., 2-, 3-, and 4-O-esters). clinpgx.orgnih.gov
These degradation pathways are significant because the resulting isomers are not substrates for β-glucuronidase and may possess different chemical reactivities and biological activities. nih.gov Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), will be instrumental in delineating these degradation pathways and determining the reaction kinetics under physiological conditions. nih.gov Understanding the balance between formation, hydrolysis, and acyl migration is essential for accurately predicting the metabolite's persistence and potential biological effects.
Development of Novel Analytical Approaches for Complex Biological Matrices
The quantification of Licofelone Acyl-D-glucuronide in biological matrices like plasma, urine, and tissue homogenates presents considerable analytical challenges, primarily due to its instability. nih.govresearchgate.net Future research will focus on developing and refining bioanalytical methods that can overcome these hurdles to provide accurate measurements of both the metabolite and the parent compound.
The current gold standard for analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), prized for its high selectivity and sensitivity. scispace.comnih.gov However, significant challenges remain, which will drive future innovation. nih.gov Key areas for development include:
Sample Stabilization: To prevent ex vivo degradation, immediate stabilization of collected samples is crucial. This involves rapid cooling, acidification of the matrix to a pH of 3-4 to inhibit hydrolysis and migration, and the use of enzyme inhibitors. dntb.gov.uaresearchgate.net
Chromatographic Separation: Advanced chromatographic techniques are needed to resolve the 1-β-O-acyl glucuronide from its various positional isomers, which often have similar mass-to-charge ratios and fragmentation patterns, making them indistinguishable by mass spectrometry alone. researchgate.netcurrentseparations.com
Minimizing In-Source Fragmentation: A common issue in LC-MS/MS analysis is the in-source fragmentation of the glucuronide back to the parent aglycone, which can lead to an overestimation of the parent drug's concentration. nih.gov Future method development will aim to optimize ionization source conditions to minimize this artifact.
| Analytical Challenge | Future Strategy/Approach | Rationale |
|---|---|---|
| Chemical Instability (Hydrolysis & Acyl Migration) | Immediate sample acidification (pH < 4), rapid freezing, and storage at ultra-low temperatures (-80°C). | Low pH and temperature significantly slow the rates of both hydrolysis and intramolecular migration, preserving the metabolite's integrity. dntb.gov.uaresearchgate.net |
| Interference from Isomers | Development of advanced liquid chromatography columns and gradient elution methods with high resolving power. | Isomers have identical masses and similar fragments, making chromatographic separation essential for accurate quantification. currentseparations.com |
| In-Source Fragmentation to Parent Drug | Optimization of mass spectrometer source parameters (e.g., using gentler ionization techniques) and ideal chromatographic separation. | Prevents the glucuronide from artificially inflating the measured concentration of the parent drug, Licofelone. nih.gov |
| Low Concentrations in Matrices | Utilizing highly sensitive triple quadrupole LC-MS/MS instruments and developing efficient solid-phase extraction (SPE) methods for sample clean-up and concentration. | Enhances the signal-to-noise ratio, allowing for accurate detection and quantification at low physiological levels. scispace.com |
Exploration of Acyl Glucuronide Interactions with Novel Biological Targets
While glucuronidation is typically a detoxification pathway, the electrophilic nature of the acyl glucuronide's carbonyl carbon makes it reactive toward nucleophiles. scispace.com This reactivity means Licofelone Acyl-D-glucuronide could covalently bind to proteins, forming drug-protein adducts. nih.govspringernature.com This process is a key area of future research, as such adducts can potentially alter protein function or elicit an immune response. clinpgx.org
A primary target for this covalent binding is human serum albumin (HSA), the most abundant protein in plasma, due to its nucleophilic lysine residues. nih.govnih.govpnas.org However, other intracellular and extracellular proteins could also be targets. Future studies will employ advanced proteomic techniques to identify specific protein targets of Licofelone Acyl-D-glucuronide and map the precise binding sites. mdpi.com
Interestingly, recent in silico research has identified Licofelone Acyl-D-glucuronide as a potential novel inhibitor of a non-human target. A molecular docking study suggested it could be a good candidate to block the enzymatic activity of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral life cycle. nih.gov This finding opens up an entirely new avenue of research, exploring the potential for this metabolite to interact with unexpected biological targets and exert novel pharmacological effects.
| Potential Biological Target | Mechanism of Interaction | Future Research Focus |
|---|---|---|
| Human Serum Albumin (HSA) | Covalent binding (acylation) to nucleophilic amino acid residues (e.g., lysine) via transesterification or imine formation. nih.govnih.gov | Quantifying the extent of adduct formation in vivo and determining its effect on albumin's function. |
| UDP-Glucuronosyltransferases (UGTs) | Potential covalent binding to the metabolizing enzyme itself, which could lead to mechanism-based inhibition. mdpi.com | Investigating whether the metabolite can inhibit its own formation or the metabolism of other UGT substrates. |
| Other Plasma/Tissue Proteins | Covalent modification of various proteins, potentially altering their structure and function. mdpi.com | Proteomic screening to identify novel protein targets and understand the functional consequences of adduct formation. |
| SARS-CoV-2 3CLpro | Non-covalent binding to the active site, potentially inhibiting viral polyprotein cleavage. nih.govnih.gov | In vitro enzymatic assays to confirm the inhibitory activity predicted by computational models. |
Strategic Design of Preclinical Models for Metabolite-Driven Effects
A significant challenge in preclinical research is differentiating the biological effects of a parent drug from those of its metabolites. Future research must focus on designing strategic preclinical models that can specifically isolate and characterize the activity of Licofelone Acyl-D-glucuronide. nih.gov
Current approaches often rely on in vitro systems, which will continue to be refined. nih.gov Key future strategies include:
Humanized In Vitro Systems: Using human liver microsomes or recombinant human UGT enzymes to generate the metabolite in a controlled environment. nih.gov The reactivity of the generated Licofelone Acyl-D-glucuronide can then be assessed by co-incubation with target proteins like HSA. springernature.comnih.gov This allows for a direct correlation between the rate of metabolite formation/degradation and its propensity to form covalent adducts. semanticscholar.orgh1.co
Cell-Based Assays: Employing cell culture models, such as primary human hepatocytes, to study the formation, transport, and potential intracellular effects of the metabolite in a more physiologically relevant context.
Advanced In Vivo Models: The development of animal models with modified UGT expression (e.g., "humanized" mice expressing human UGT isoforms) could provide invaluable insights into the human-specific metabolic pathways and disposition of the glucuronide.
Metabolomics Approaches: Utilizing metabolomics to provide a comprehensive snapshot of the biochemical changes induced by either Licofelone or its purified acyl glucuronide metabolite in preclinical models. This can help identify unique biochemical pathways perturbed by the metabolite itself. nih.gov
These advanced models will be critical in determining whether Licofelone Acyl-D-glucuronide is an inactive metabolite destined for excretion or an active species with its own distinct pharmacological or toxicological profile.
Q & A
Q. What are the key stability challenges associated with Licofelone Acyl-β-D-glucuronide in experimental settings, and how can they be mitigated?
Licofelone Acyl-β-D-glucuronide, like other acyl glucuronides, is prone to hydrolysis and pH-dependent intramolecular acyl migration, leading to structural isomerization and degradation. Stability is influenced by pH, temperature, and the physicochemical properties of the aglycone. To mitigate instability:
- Sample Handling : Use ice-cold buffers during collection and immediate flash-freezing (-80°C) to minimize hydrolysis .
- Storage : Store samples at neutral pH (6.8–7.4) and avoid repeated freeze-thaw cycles .
- Analytical Validation : Include stability tests under experimental conditions (e.g., room temperature, 37°C) to quantify degradation rates .
Q. How is Licofelone Acyl-β-D-glucuronide quantified in biological matrices, and what methodological precautions are required?
Direct quantification requires chromatographic methods (e.g., HPLC or LC-MS/MS) due to the metabolite’s instability and low abundance. Key considerations include:
- Chromatography : Use reverse-phase columns with acidic mobile phases (e.g., 0.1% formic acid) to suppress ionization and improve peak resolution .
- Internal Standards : Isotopically labeled analogs (e.g., deuterated Licofelone glucuronide) are critical for correcting matrix effects and recovery variability .
- Validation : Assess accuracy, precision, and limits of detection (LOD) under simulated physiological conditions (e.g., 37°C, pH 7.4) .
Advanced Research Questions
Q. What experimental strategies are recommended to study Licofelone Acyl-β-D-glucuronide’s covalent binding to plasma proteins, and how does this impact toxicity assessments?
Acyl glucuronides form covalent adducts with proteins via nucleophilic substitution, potentially triggering immune reactions. Methodological approaches include:
- Electrophoretic Separation : SDS-PAGE or Western blotting with anti-glucuronide antibodies to detect adducts .
- Mass Spectrometry : LC-HRMS to identify specific binding sites (e.g., lysine residues) and quantify adduct levels .
- In Vitro Models : Incubate human serum albumin (HSA) with Licofelone glucuronide under physiological conditions (pH 7.4, 37°C) to simulate in vivo adduct formation .
- Toxicity Correlation : Compare adduct levels with markers of hepatotoxicity (e.g., ALT/AST) in preclinical models to assess clinical relevance .
Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for Licofelone Acyl-β-D-glucuronide?
Discrepancies often arise due to differences in metabolic clearance, protein binding, and immune responses. Strategies include:
- Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Models : Incorporate glucuronide hydrolysis rates and tissue distribution data from rodents or humanized liver models .
- Immune Profiling : Use ELISA to detect anti-adduct antibodies in serum from in vivo studies, linking adduct persistence to hypersensitivity .
- Comparative Metabolism Studies : Co-incubate hepatocytes with Licofelone and its glucuronide to assess interconversion and downstream toxicity pathways .
Q. What advanced in vitro models are suitable for evaluating the role of Licofelone Acyl-β-D-glucuronide in inflammatory or oncogenic pathways?
- 3D Co-Culture Systems : Combine hepatocytes with immune cells (e.g., Kupffer cells) to study pro-inflammatory cytokine release (e.g., TNF-α, IL-6) triggered by protein adducts .
- Organ-on-a-Chip : Microfluidic platforms simulating liver or intestinal metabolism can assess glucuronide stability and transport .
- Transcriptomic Profiling : RNA-seq or single-cell sequencing to identify pathways (e.g., NF-κB, COX/LOX) modulated by glucuronide exposure .
Methodological Design Considerations
Q. How should researchers design studies to distinguish between Licofelone’s parent drug effects and those mediated by its acyl glucuronide metabolite?
- Dosing Regimens : Administer Licofelone alongside a selective UDP-glucuronosyltransferase (UGT) inhibitor (e.g., probenecid) to suppress glucuronidation and isolate parent drug effects .
- Synthetic Glucuronide Administration : Use synthetically prepared Licofelone Acyl-β-D-glucuronide in parallel experiments to compare bioactivity directly .
- Temporal Sampling : Collect plasma/tissue samples at multiple timepoints to correlate glucuronide levels with phenotypic outcomes (e.g., apoptosis, inflammation) .
Q. What statistical approaches are recommended for analyzing contradictory data on Licofelone Acyl-β-D-glucuronide’s therapeutic versus toxic effects?
- Multivariate Analysis : Principal component analysis (PCA) or partial least squares regression (PLSR) to identify variables (e.g., adduct levels, enzyme activity) driving toxicity .
- Bayesian Meta-Analysis : Pool data from multiple studies to estimate effect sizes while accounting for heterogeneity in experimental conditions .
Emerging Research Directions
Q. How can computational modeling predict Licofelone Acyl-β-D-glucuronide’s reactivity and adduct formation potential?
Q. What novel biomarkers can be developed to monitor Licofelone Acyl-β-D-glucuronide’s biological activity in clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
